Product packaging for 1-(Hydroxymethyl)cyclobutanecarboxamide(Cat. No.:CAS No. 1123169-19-6)

1-(Hydroxymethyl)cyclobutanecarboxamide

Cat. No.: B1387849
CAS No.: 1123169-19-6
M. Wt: 129.16 g/mol
InChI Key: FDUFONMKKOFOQH-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclobutanecarboxamide (CAS: 1123169-19-6) is a cyclobutane derivative with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a hydroxymethyl (-CH₂OH) group and a carboxamide (-CONH₂) moiety attached to the cyclobutane ring, conferring both hydrophilic and hydrogen-bonding properties. Its purity is typically >95%, making it suitable for research applications in medicinal chemistry and material science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1387849 1-(Hydroxymethyl)cyclobutanecarboxamide CAS No. 1123169-19-6

Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUFONMKKOFOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653235
Record name 1-(Hydroxymethyl)cyclobutane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-19-6
Record name 1-(Hydroxymethyl)cyclobutane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxymethyl)cyclobutanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(hydroxymethyl)cyclobutanecarboxamide, highlighting differences in functional groups, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound 1123169-19-6 C₆H₁₁NO₂ 129.16 Hydroxymethyl, carboxamide High hydrophilicity; research use
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1247180-93-3 C₇H₁₃NO₂ 143.18 Methylamino, carboxylate ester Intermediate in drug synthesis (80% yield)
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid 1248231-74-4 C₇H₁₁NO₃ 157.17 Methylcarbamoyl, carboxylic acid Dual functionalization for peptide mimics
1-Amino-1-cyclobutanecarboxylic acid 22264-50-2 C₅H₉NO₂ 131.13 Amino, carboxylic acid Non-proteinogenic amino acid analog
1-Hydroxycyclobutane-1-carboxylic acid 41248-13-9 C₅H₈O₃ 116.12 Hydroxyl, carboxylic acid Precursor for biodegradable polymers
1-Benzylcyclobutanecarboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Benzyl, carboxylic acid Lipophilic; used in organic synthesis

Key Findings:

Functional Group Reactivity :

  • The carboxamide group in the target compound is less electrophilic than esters (e.g., methyl carboxylate in ), reducing hydrolysis susceptibility. This enhances stability in aqueous environments compared to ester-containing analogs .
  • Hydroxymethyl groups improve water solubility relative to lipophilic substituents like benzyl (e.g., 1-Benzylcyclobutanecarboxylic acid) .

Synthetic Utility: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is synthesized via a high-yield (80%) route involving ethyl acetate and 4-toluenesulfonate, demonstrating efficient scalability .

Pharmacological Potential: Carboxamide and hydroxymethyl groups enable hydrogen bonding, critical for target interactions in drug design. This contrasts with 1-Amino-1-cyclobutanecarboxylic acid, which primarily engages in ionic interactions via its amino and carboxylic acid groups .

Research Implications

  • Drug Development : The carboxamide group’s stability and hydrogen-bonding capacity make the target compound a candidate for protease inhibitors or kinase modulators.
  • Material Science : Hydroxymethyl derivatives may serve as crosslinkers in hydrogels, leveraging their hydrophilic nature .
  • Comparative Limitations : The discontinued status of this compound underscores the need for improved synthetic protocols or alternative analogs with similar properties .

Biological Activity

1-(Hydroxymethyl)cyclobutanecarboxamide is a compound with significant potential in various biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H11NO2
  • CAS Number : 1123169-19-6

The presence of both hydroxymethyl and amide functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as a reversible inhibitor. This interaction is critical for modulating metabolic pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways by affecting the activity of kinases and phosphatases, which are pivotal in cellular processes such as proliferation and apoptosis.
  • Gene Expression Regulation : By interacting with transcription factors, this compound can alter gene expression profiles, impacting cellular functions.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Biological ActivityObserved EffectsReference
Enzyme InhibitionInhibits serine proteases
Antimicrobial ActivityEffective against certain bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics, potentially allowing for effective delivery in biological systems.
  • Metabolism : Initial studies suggest that it is metabolized by liver enzymes, leading to various metabolites that may retain biological activity.

Q & A

Q. What strategies mitigate biases in interpreting biological assay results for this compound?

  • Methodological Answer : Apply blinded analysis where assay operators are unaware of sample identities. Use negative/positive controls in each assay plate and validate results with orthogonal techniques (e.g., Western blotting alongside ELISA). Statistical rigor (e.g., Bonferroni correction) reduces Type I errors .

Methodological Notes

  • Theoretical Integration : Always align experimental workflows with established frameworks (e.g., QSAR for bioactivity studies) to ensure academic rigor .
  • Data Validation : Cross-check spectroscopic and assay data using independent techniques (e.g., NMR + X-ray) to address instrumentation biases .
  • Reproducibility : Document protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw data via public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclobutanecarboxamide
Reactant of Route 2
1-(Hydroxymethyl)cyclobutanecarboxamide

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